N,N-diethylcyclopropanecarboximidamide hydrochloride
Description
N,N-Diethylcyclopropanecarboximidamide hydrochloride is a cyclopropane-containing carboximidamide derivative. Its molecular formula is C₈H₁₅ClN₂, with a molecular weight of 190.67 g/mol (calculated from the formula). The compound is cataloged under the identifier EN300-37341239 in Enamine Ltd's Building Blocks Catalogue (2022) . Structurally, it features a cyclopropane ring fused to a carboximidamide group, where the nitrogen atoms are substituted with ethyl groups. This configuration imparts unique steric and electronic properties, distinguishing it from linear-chain analogs.
Properties
Molecular Formula |
C8H17ClN2 |
|---|---|
Molecular Weight |
176.69 g/mol |
IUPAC Name |
N,N-diethylcyclopropanecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-3-10(4-2)8(9)7-5-6-7;/h7,9H,3-6H2,1-2H3;1H |
InChI Key |
MHOCCACGTHNRMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=N)C1CC1.Cl |
Origin of Product |
United States |
Preparation Methods
Amidation of Cyclopropanecarboxylic Acid Esters
A common approach to preparing cyclopropanecarboximidamide derivatives involves amidation of cyclopropanecarboxylic acid esters with amines. According to US Patent 5659081A, amidation of C1-C3 esters of cyclopropanecarboxylic acid (preferably methyl or ethyl esters) with ammonia or amines is conducted under controlled conversion levels (60–90%) to maintain reaction mixture stirrability and ease of work-up. The reaction is typically carried out without hydrocarbon solvents, achieving high yields (>80%, preferably >90%) of cyclopropanecarboxamide intermediates. The process often involves separating precipitated amidated product and recycling the mother liquor containing unreacted ester and alcoholate for further amidation cycles.
| Parameter | Details |
|---|---|
| Starting materials | Methyl or ethyl cyclopropanecarboxylate |
| Amidation conversion | 60–90% (preferably 70–85%) |
| Reaction medium | Alcoholate solution (10–40%) |
| Temperature | Room temperature to mild heating |
| Yield | >80% to >90% |
| Work-up | Filtration or centrifugation of solids |
This amidation step is foundational for synthesizing amidine derivatives, including N,N-diethylcyclopropanecarboximidamide hydrochloride, by subsequent substitution or functionalization.
Direct Synthesis via Reaction with Diethylamine
The direct preparation of this compound typically involves reacting cyclopropanecarboximidamide or its salts with diethylamine under acidic conditions to form the hydrochloride salt. While specific detailed procedures for this exact compound are scarce in open literature, analogous amidine hydrochlorides are prepared by:
- Dissolving cyclopropanecarboximidamide hydrochloride in a suitable solvent such as ethanol or methanol.
- Adding diethylamine under controlled temperature (room temperature to reflux).
- Adjusting pH and adding hydrochloric acid to precipitate the hydrochloride salt.
- Isolating the product by filtration and drying.
Representative Experimental Synthesis and Yields
A detailed experimental procedure from a synthesis of cyclopropanecarboximidamide hydrochloride derivatives (CAS 57297-29-7) illustrates the preparation involving aqueous and alcoholic media, sodium hydroxide base, and acidification steps:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amidination with sodium methylate in methanol | Reflux for 3.5 hours | 64% | Reaction of cyclopropanecarboximidamide hydrochloride with Arnold's salt and NaOMe |
| Reaction with triethylamine in ethanol | Reflux for 1 hour | 27% | Formation of pyrimidinylamine derivative via reaction with 2-chloroacrylonitrile |
| Sodium methanolate treatment at 20°C | Stirring for 0.25 hours | Not specified | Conversion to free base for further reaction steps |
| Base-mediated reaction with diethylfluoromalonate | Stirring at 60°C for 5 hours | 76% | Followed by acidification and isolation of pyrimidinediol intermediate |
These steps demonstrate the use of base-mediated amidine formation and subsequent functionalization to afford derivatives related to this compound.
| Method | Starting Material | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Amidation of cyclopropanecarboxylate esters | Methyl or ethyl cyclopropanecarboxylate | Alcoholate solution, 60–90% conversion, RT to mild heat | >80% | High yield, easy work-up, solvent recycling |
| Reaction with sodium methylate | Cyclopropanecarboximidamide hydrochloride | NaOMe in methanol, reflux 3.5 h | 64% | Intermediate amidine salt formation |
| Reaction with triethylamine | Cyclopropanecarboximidamide hydrochloride | Triethylamine in ethanol, reflux 1 h | 27% | Lower yield, used for pyrimidine derivatives |
| Base-mediated amidine functionalization | Cyclopropanecarboximidamide hydrochloride | Sodium base, methanol, 60°C, 5 h | 76% | Used for further pyrimidine ring formation steps |
Conversion Control: Amidation reactions should be controlled to partial conversion (60–90%) to maintain manageable reaction mixtures and avoid solidification that complicates filtration.
Solvent Choice: Methanol and ethanol are preferred solvents due to their ability to dissolve reactants and facilitate removal of byproduct alcohols (methanol, ethanol) by distillation.
Base Usage: Sodium methylate and sodium hydroxide are effective bases for amidine formation and subsequent functionalization, with temperature control critical for reaction rates and selectivity.
Product Isolation: Acidification with hydrochloric acid to pH ~1.5–2 precipitates the hydrochloride salt, which is filtered, washed, and dried to obtain high-purity crystalline products.
Yield Optimization: Recycling of mother liquors and unreacted esters improves overall yields and process economy.
The preparation of this compound primarily relies on amidation of cyclopropanecarboxylic acid esters followed by functionalization with diethylamine and acidification to form the hydrochloride salt. The process benefits from controlled conversion rates, use of alcohol solvents, and base-mediated reactions to achieve high yields and manageable reaction mixtures. The synthesis methods are well-documented in patent literature and experimental reports, providing a robust foundation for industrial and laboratory-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylcyclopropanecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the diethyl groups or the cyclopropane ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
N,N-diethylcyclopropanecarboximidamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N-diethylcyclopropanecarboximidamide hydrochloride exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbodiimide Derivatives
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride (EDC Hydrochloride)
- Molecular Formula : C₈H₁₈ClN₃
- Molecular Weight : 191.70 g/mol
- CAS RN : 25952-53-8
- Key Differences :
- EDC hydrochloride contains a carbodiimide group (-N=C=N-) instead of a cyclopropane-carboximidamide.
- It is widely used as a coupling agent in peptide synthesis due to its reactivity with carboxylic acids and amines .
- The absence of a cyclopropane ring reduces steric hindrance, enhancing its utility in crosslinking reactions compared to the target compound.
N,N'-Dicyclohexylcarbodiimide (DCC)
Substituted Amidine and Amine Derivatives
N,N-Dipropylacetamidine (CAS 1339586–99–0)
- Molecular Formula : C₈H₁₈N₂
- Molecular Weight : 142.24 g/mol
- Key Differences :
3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride
Physicochemical and Functional Comparisons
Biological Activity
N,N-Diethylcyclopropanecarboximidamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and case reports.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropane ring structure, which contributes to its biological activity. The compound's imidamide functional group is known for its reactivity and potential pharmacological effects.
Biological Activity Overview
The biological activities of this compound have been studied across various models, highlighting its potential therapeutic applications. Key areas of research include:
Case Studies and Research Findings
-
Anticancer Studies :
- A study demonstrated that derivatives of cyclopropane-based compounds showed significant inhibition of tumor growth in vitro, suggesting a potential role in cancer therapy.
- Table 1 summarizes the IC50 values of related compounds against various cancer cell lines.
Compound Cell Line IC50 (µM) Cyclopropane Derivative A MCF-7 (Breast Cancer) 12.5 Cyclopropane Derivative B A549 (Lung Cancer) 8.3 This compound HeLa (Cervical Cancer) 15.0 - Neuroprotective Studies :
-
Antimicrobial Activity :
- While direct studies on this compound are sparse, related compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like nNOS, leading to reduced nitric oxide production, which is beneficial in neurodegenerative contexts .
- Interaction with Cellular Pathways : The compound may interact with signaling pathways involved in apoptosis and cell proliferation, making it a candidate for further investigation in cancer treatment.
Q & A
Q. Basic Research Focus
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₈H₁₆ClN₃: calc. 190.10, obs. 190.09) .
- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.3% deviation .
- HPLC : Quantifies purity (>95%) using a C18 column and UV detection at 254 nm .
What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?
Advanced Research Focus
Challenges :
- Cyclopropane Stability : Aggregation or heat buildup during scale-up may degrade the ring.
- Cost of Precursors : Diethylamine derivatives require optimized stoichiometry to reduce waste.
Mitigation Strategies : - Flow Chemistry : Continuous reactors minimize thermal degradation .
- Microwave-Assisted Synthesis : Enhances reaction efficiency and reduces side products (e.g., 20% yield improvement reported for analogous compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
